2,5-Piperazinedione, 3-ethylidene-6-propylidene-(9CI) is a chemical compound with the molecular formula and a molar mass of 180.2 g/mol. This compound belongs to the piperazine class, characterized by a six-membered ring containing two nitrogen atoms. The structure includes an ethylidene group at the 3-position and a propylidene group at the 6-position, contributing to its unique chemical behavior and potential biological activity .
The compound is classified as a derivative of piperazine, which is widely recognized for its applications in medicinal chemistry and drug development. The specific compound is identified by the CAS number 261952-28-7 and has been documented in various chemical databases and patent literature, indicating its relevance in synthetic organic chemistry and potential pharmaceutical applications .
The synthesis of 2,5-Piperazinedione, 3-ethylidene-6-propylidene-(9CI) typically involves condensation reactions between piperazine derivatives and various substituents. The process can be summarized as follows:
The synthesis may involve multiple steps, including purification processes to isolate the desired product from reaction mixtures. Advanced techniques such as automated reactors are utilized for large-scale production, ensuring precise control over temperature and pressure conditions.
The molecular structure of 2,5-Piperazinedione, 3-ethylidene-6-propylidene-(9CI) features:
This arrangement provides distinct steric and electronic properties that influence its reactivity and biological interactions .
The compound can participate in various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 2,5-Piperazinedione, 3-ethylidene-6-propylidene-(9CI) primarily involves its interaction with specific enzymes and receptors. Its structural features allow it to bind effectively to molecular targets, modulating various biological pathways.
The compound displays significant stability under standard conditions but may undergo transformations under specific reactive environments (e.g., strong oxidizing or reducing conditions). Its unique substituents contribute to distinct reactivity patterns compared to other piperazine derivatives .
2,5-Piperazinedione, 3-ethylidene-6-propylidene-(9CI) has several scientific applications:
The investigation of 2,5-piperazinedione derivatives (diketopiperazines, DKPs) represents a significant chapter in heterocyclic and medicinal chemistry. These compounds emerged as synthetic targets due to their structural similarity to cyclodipeptides found in natural products. Early research focused on simple symmetrical derivatives like 3,6-diisobutyl-2,5-piperazinedione (CAS 1436-27-7) and 3,6-bis(phenylmethyl)-2,5-piperazinedione (dibenzyl DKP, CAS 2308-61-4), which served as model systems for understanding the conformational properties of the diketopiperazine core [6] [7]. The discovery of biologically active natural products containing the DKP scaffold, such as the antitumor compound phenylahistin from marine fungi, accelerated interest in this structural class [4].
The development of piperazinedione chemistry progressed significantly with advances in synthetic methodology, particularly cyclocondensation reactions of amino acid derivatives and modifications of preformed diketopiperazine rings. These synthetic approaches enabled the systematic exploration of structure-activity relationships (SAR) around the DKP core. The structural evolution culminated in sophisticated derivatives like 3-ethylidene-6-propylidene-2,5-piperazinedione (CAS 261952-28-7), which features unsaturated alkylidene substituents that confer distinctive electronic properties and conformational constraints compared to earlier analogs [1]. This compound represents an intermediate stage in the development of pharmacologically optimized DKPs, bridging simple cyclic dipeptides and complex therapeutic candidates like plinabulin (NPI-2358), which evolved from phenylahistin through strategic structural modifications [4].
Table 1: Historical Development of Key 2,5-Piperazinedione Derivatives
Compound | CAS Number | Structural Features | Research Significance |
---|---|---|---|
3,6-Diisobutyl-2,5-piperazinedione | 1436-27-7 | Symmetrical alkyl substituents | Early model compound for conformational studies |
3,6-Bis(phenylmethyl)-2,5-piperazinedione | 2308-61-4 | Aromatic benzyl groups | Prototype for chiral DKP crystallography |
Phenylahistin | 127732-09-6 | Natural DKP with imidazole moiety | Marine-derived lead with tubulin inhibition |
Plinabulin (NPI-2358) | 714272-27-2 | Optimized phenylahistin derivative | Clinical-stage vascular disrupting agent |
3-Ethylidene-6-propylidene-2,5-piperazinedione | 261952-28-7 | Unsaturated alkylidene chains | Structurally unique analog with synthetic versatility |
The 3-ethylidene-6-propylidene-2,5-piperazinedione derivative exhibits distinctive structural features that differentiate it from conventional diketopiperazines. Unlike saturated alkyl or aryl substituents found in simpler DKPs, the ethylidene (CH₃-CH=) and propylidene (CH₃-CH₂-CH=) groups introduce points of unsaturation directly adjacent to the heterocyclic core. This structural arrangement creates a conjugated system that significantly influences the molecule's electronic distribution and three-dimensional conformation [1]. The presence of these unsaturated substituents at positions 3 and 6 of the piperazinedione ring creates a push-pull electronic system where the electron-donating alkylidene groups interact with the electron-withdrawing carbonyl functions.
The molecular formula (C₉H₁₂N₂O₂) and weight (180.20 g/mol) reflect the compact yet complex nature of this molecule [1]. Spectroscopic characterization, including nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, reveals distinctive signals corresponding to the vinyl protons (δ 5.5-6.0 ppm in ¹H NMR) and carbonyl stretches (approximately 1660-1690 cm⁻¹ in IR) that differ from those observed in saturated analogs. X-ray crystallographic studies of related compounds show that such substituents impose specific torsional angles on the DKP ring, often resulting in a flattened boat conformation that enhances intermolecular interactions in the solid state [2]. The spatial arrangement facilitated by these substituents creates a chiral plane, allowing for potential stereoselective interactions with biological targets.
Table 2: Structural Parameters of 3-Ethylidene-6-Propylidene-2,5-Piperazinedione
Structural Feature | Chemical Significance | Potential Implications |
---|---|---|
Ethylidene substituent (C₃) | Unsaturated ethyl chain | Enhanced electronic conjugation with carbonyl |
Propylidene substituent (C₆) | Unsaturated propyl chain | Increased hydrophobic surface area |
Diketopiperazine core | Planar amide system | Hydrogen bonding capacity and dipole moment |
Combined substitution pattern | Asymmetrical alkylidene groups | Stereoelectronic modulation of reactivity |
Molecular formula (C₉H₁₂N₂O₂) | Compact heterocyclic system | Optimal drug-like properties for lead development |
The SMILES representation (O=C1NC(=CCC)C(=O)NC1=CC) and InChIKey (IDKCJUWXNUFKNA-UHFFFAOYSA-N) provide precise descriptors of this unique structure, facilitating database searches and computational modeling [1]. The propylidene group specifically extends the hydrophobic footprint compared to simpler alkylidene chains, potentially enhancing membrane permeability and target binding through van der Waals interactions—a property observed in other propylidene-containing bioactive molecules . This structural motif creates a distinct three-dimensional topology that enables specific biomolecular recognition, differentiating it from symmetrical DKPs or those with aromatic substituents.
Diketopiperazine derivatives with specific substitution patterns serve as privileged scaffolds in drug discovery due to their favorable pharmacokinetic properties and diverse biological activities. The 3-ethylidene-6-propylidene-2,5-piperazinedione derivative exemplifies this potential through its structural features that can be optimized for target engagement. While direct biological data for this specific compound is limited in the available literature, its structural analogs demonstrate significant pharmacological activities that highlight the value of this chemotype [4]. DKPs have been extensively investigated as microtubule inhibitors, with several derivatives advancing to clinical evaluation. For instance, structural optimization of phenylahistin—a natural DKP—yielded plinabulin, which is being developed as an anticancer agent targeting the colchicine site of tubulin [4].
The unsaturated alkylidene chains in the 3-ethylidene-6-propylidene derivative potentially confer enhanced binding affinity to biological targets compared to saturated analogs. Molecular docking studies of similar compounds have demonstrated that such substituents can occupy specific hydrophobic pockets in protein binding sites, as observed in the co-crystal structures of DKP derivatives with tubulin (PDB: 5C8Y, 6S8K, 5YL4) [4]. The conformational constraints imposed by the ethylidene and propylidene groups may also reduce the entropic penalty associated with target binding, improving ligand efficiency. Additionally, the electron-rich vinyl groups can participate in unique bonding interactions with biological macromolecules, including charge transfer and π-cation interactions, which are less accessible to fully saturated chains.
Table 3: Biological Activities of Structurally Related Piperazinedione Derivatives
Biological Target | Compound Example | Activity Profile | Medicinal Chemistry Application |
---|---|---|---|
Tubulin (colchicine site) | Phenylahistin derivatives | Microtubule disruption | Anticancer vascular disrupting agents |
Breast cancer resistance protein (BCRP) | DKP-based inhibitors | Chemosensitization | Overcoming multidrug resistance |
Microbial enzymes | Cyclo(L-Phe-L-Phe) | Antifungal/antibacterial | Antimicrobial drug development |
Oxidative stress pathways | DKP antioxidants | Radical scavenging | Neuroprotective agents |
Viral entry mechanisms | Neoechinulin B analogs | Hemagglutinin inhibition | Antiviral therapeutics |
The synthetic versatility of this compound enables further derivatization at multiple positions, making it a valuable intermediate for generating structurally diverse libraries. Modern synthetic approaches to such derivatives include tandem aldol condensations, regioselective alkylations, and transition metal-catalyzed cross-coupling reactions [4]. The presence of vinyl groups offers additional sites for chemical modification through epoxidation, hydrofunctionalization, or cycloaddition reactions, enabling the rapid exploration of structure-activity relationships. These synthetic strategies have yielded derivatives with activities against various cancer cell lines, including NCI-H460 lung carcinoma, with some compounds exhibiting nanomolar potency (e.g., compound 15p, IC₅₀ = 1.03 nM) [4]. The demonstrated in vivo efficacy of structurally advanced DKP derivatives in tumor models—achieving up to 65% tumor inhibition with favorable toxicity profiles—highlights the therapeutic potential inherent to this chemical class and validates continued exploration of novel analogs, including those based on the 3-ethylidene-6-propylidene substitution pattern.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1